molecular formula C16H22N2O4S B4596114 N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide

N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide

Cat. No.: B4596114
M. Wt: 338.4 g/mol
InChI Key: MCQCHSKWTVFAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide is a complex organic compound that features a quinoline core substituted with hydroxy and methoxy groups, along with a butyl group and a methanesulfonamide moiety

Properties

IUPAC Name

N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-4-5-8-18(23(3,20)21)11-13-9-12-10-14(22-2)6-7-15(12)17-16(13)19/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQCHSKWTVFAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or Friedländer synthesis. The hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.

The butyl group is then attached through an alkylation reaction, often using butyl bromide in the presence of a strong base like potassium carbonate

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride, various nucleophiles.

Major Products

    Oxidation: Quinoline derivatives with carbonyl functionalities.

    Reduction: Reduced quinoline derivatives.

    Substitution: Quinoline derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biology: It is investigated for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA and inhibits the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This makes it a potential candidate for anti-cancer therapy. The compound’s electronic properties also make it suitable for use in electronic materials, where it can facilitate charge transport and emission of light.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]isonicotinamide
  • N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-3,4-dimethoxybenzamide

Uniqueness

N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are crucial for activity and performance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.